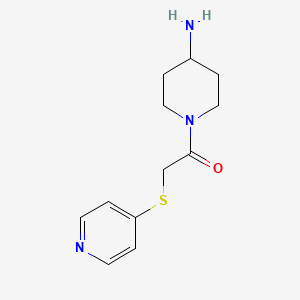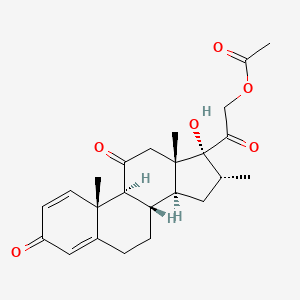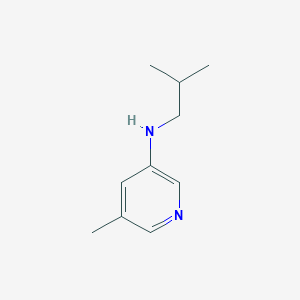
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-chloropyridine and a suitable thiol compound under basic conditions to form the pyridin-4-ylthio group.
Piperidine Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of high-purity starting materials.
- Controlled temperature and pressure conditions.
- Catalysts to enhance reaction efficiency.
- Purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(4-Aminopiperidin-1-yl)-2-(pyridin-3-ylthio)ethan-1-one
- 1-(4-Aminopiperidin-1-yl)-2-(pyridin-2-ylthio)ethan-1-one
Comparison:
- Structural Differences: The position of the pyridine ring substitution varies among these compounds.
- Reactivity: Differences in reactivity and chemical behavior due to the position of the substituents.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Conclusion
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable molecule for further exploration and development in medicinal chemistry, biology, and industrial applications.
Properties
Molecular Formula |
C12H17N3OS |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-pyridin-4-ylsulfanylethanone |
InChI |
InChI=1S/C12H17N3OS/c13-10-3-7-15(8-4-10)12(16)9-17-11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2 |
InChI Key |
YYYLBTLORZNKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CSC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)








![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)
